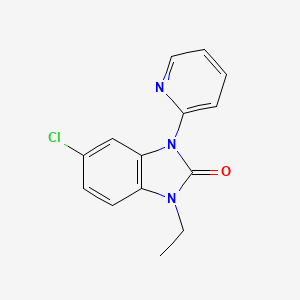

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)-

Beschreibung

1,3-Dihydro-5-chlor-1-ethyl-3-(2-pyridinyl)-2H-benzimidazol-2-on ist eine heterocyclische Verbindung, die zur Benzimidazol-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzimidazol-Kern mit einem Chloratom an der 5. Position, einer Ethylgruppe an der 1. Position und einer Pyridinylgruppe an der 3. Position umfasst. Das Vorhandensein dieser Substituenten verleiht der Verbindung eindeutige chemische und biologische Eigenschaften, was sie in verschiedenen Forschungs- und Industriebereichen interessant macht.

Eigenschaften

CAS-Nummer |

89659-93-8 |

|---|---|

Molekularformel |

C14H12ClN3O |

Molekulargewicht |

273.72 g/mol |

IUPAC-Name |

5-chloro-1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |

InChI |

InChI=1S/C14H12ClN3O/c1-2-17-11-7-6-10(15)9-12(11)18(14(17)19)13-5-3-4-8-16-13/h3-9H,2H2,1H3 |

InChI-Schlüssel |

QPTUZSRKKCPICV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1,3-Dihydro-5-chlor-1-ethyl-3-(2-pyridinyl)-2H-benzimidazol-2-on durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein reaktiver Stellen innerhalb des Moleküls erleichtert, wie z. B. des Chloratoms und des Benzimidazol-Kerns.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um die Verbindung zu oxidieren, was zur Bildung von Benzimidazol-Derivaten mit verschiedenen funktionellen Gruppen führt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung reduzieren, wodurch möglicherweise der Benzimidazol-Ring oder die Substituenten modifiziert werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Benzimidazol-Derivaten mit Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Benzimidazolen mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydro-5-chlor-1-ethyl-3-(2-pyridinyl)-2H-benzimidazol-2-on hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1,3-Dihydro-5-chlor-1-ethyl-3-(2-pyridinyl)-2H-benzimidazol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise unterbricht seine Hemmung der Tubulinpolymerisation die Mikrotubulidynamik, die für die Zellteilung und den intrazellulären Transport entscheidend ist. Darüber hinaus moduliert die Verbindung als Histamin-H3-Rezeptorantagonist die Neurotransmitterfreisetzung im zentralen Nervensystem, was sich möglicherweise auf kognitive und Verhaltensfunktionen auswirkt.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the chlorine atom and the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of benzimidazole derivatives with different functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially modifying the benzimidazole ring or the substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazoles with different functional groups .

Wissenschaftliche Forschungsanwendungen

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for cell division and intracellular transport . Additionally, as a histamine H3-receptor antagonist, the compound modulates neurotransmitter release in the central nervous system, potentially affecting cognitive and behavioral functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2H-Benzimidazol-2-on: Die Stammverbindung ohne die Chlor-, Ethyl- und Pyridinylsubstituenten.

5-Chlor-2H-benzimidazol-2-on: Ähnliche Struktur, aber ohne die Ethyl- und Pyridinylgruppen.

1-Ethyl-2H-benzimidazol-2-on: Ähnliche Struktur, aber ohne die Chlor- und Pyridinylgruppen.

3-(2-Pyridinyl)-2H-benzimidazol-2-on: Ähnliche Struktur, aber ohne die Chlor- und Ethylgruppen.

Einzigartigkeit

Die Einzigartigkeit von 1,3-Dihydro-5-chlor-1-ethyl-3-(2-pyridinyl)-2H-benzimidazol-2-on liegt in seiner spezifischen Kombination von Substituenten, die ihm eindeutige chemische und biologische Eigenschaften verleiht. Das Vorhandensein des Chloratoms erhöht seine Reaktivität in Substitutionsreaktionen, während die Ethyl- und Pyridinylgruppen zu seiner biologischen Aktivität und seinen potenziellen therapeutischen Anwendungen beitragen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.